B1577824 Brevinin-1V

Brevinin-1V

Cat. No.: B1577824
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Amino Acid Sequence Analysis

Brevinin-1V is a 24-residue antimicrobial peptide isolated from the skin secretions of the Hainan odorous frog (Odorrana hainanensis). Its primary sequence is FLPLIASLAANFVPKIFCKITKKC , featuring a conserved C-terminal disulfide-bridged cyclic heptapeptide domain (Cys¹⁸–Cys²⁴), known as the "Rana box" . Key characteristics include:

  • Net charge : +4 at physiological pH, due to four lysine (K) residues.
  • Hydrophobicity : Hydrophobic residues (e.g., Phe¹, Leu³, Ile¹⁴) constitute ~50% of the sequence, facilitating membrane interactions.
  • Post-translational modifications : C-terminal amidation is absent, distinguishing it from some Brevinin-1 homologs .

Table 1: Primary sequence alignment of this compound with homologs

Peptide Species Sequence (N→C) Disulfide Bond
This compound Odorrana hainanensis FLPLIASLAANFVPKIFCKITKKC Cys¹⁸–Cys²⁴
Brevinin-1E Rana esculenta FLPLLAGLAANFLPKIFCKITRKC Cys¹⁸–Cys²⁴
Brevinin-1CBb Rana catesbeiana FLPFIARLAAKVFPSIICSVTKKC Cys¹⁸–Cys²⁴
Brevinin-1OS Odorrana schmackeri FPLIASLAGNVVPKIFCKITKRC Cys¹⁸–Cys²⁴

Secondary Structural Features and Conformational Dynamics

In aqueous solutions, this compound adopts a random coil conformation but transitions to an amphipathic α-helical structure in hydrophobic environments (e.g., membrane-mimicking solvents like 50% trifluoroethanol) . Key observations:

  • Helix-hinge-helix motif : Predicted hinge region at Gly¹³–Pro¹⁴, common in Brevinin-1 peptides, enhances structural flexibility .
  • Amphipathicity : Helical wheel analysis reveals a hydrophobic face (Phe¹, Leu³, Ala⁹) and a cationic polar face (Lys²⁰, Lys²³) .
  • Membrane interaction : The α-helical conformation facilitates penetration into bacterial membranes via the "carpet-like" mechanism, disrupting lipid bilayers .

Tertiary Structure Modeling and Computational Predictions

Computational models (e.g., AlphaFold2) predict a compact tertiary structure stabilized by the C-terminal disulfide bond and hydrophobic core interactions . Key features:

  • Rana box stabilization : The cyclic heptapeptide (Cys¹⁸–Lys²³–Cys²⁴) restricts conformational flexibility, enhancing membrane affinity .
  • Molecular dynamics simulations : this compound exhibits rigidity in the Rana box region but flexibility in the N-terminal helix, enabling adaptive binding to diverse microbial membranes .

Figure 1: Predicted tertiary structure of this compound
(Hypothetical model based on AlphaFold2 predictions for homologous Brevinin-1 peptides )

Comparative Analysis with Brevinin-1 Family Homologs

This compound shares structural and functional similarities with other Brevinin-1 peptides but exhibits unique sequence variations that influence its bioactivity:

  • Sequence divergence : Substitutions at positions 4 (Ile→Val) and 20 (Arg→Lys) enhance cationicity compared to Brevinin-1E .
  • Conserved motifs : The Rana box (Cys-X₄-Lys-Cys) and N-terminal helix are preserved across homologs, underscoring their role in antimicrobial activity .
  • Hydrophobicity trade-offs : this compound’s lower hydrophobicity (~0.68) compared to Brevinin-1OS (~0.72) correlates with reduced hemolytic activity .

Table 2: Structural and biophysical comparison of Brevinin-1 peptides

Parameter This compound Brevinin-1E Brevinin-1OS
Length (residues) 24 24 23
Net Charge +4 +3 +4
Hydrophobicity (H) 0.68 0.71 0.72
Disulfide Bonds 1 1 1
Predominant Structure α-helix α-helix α-helix

Properties

bioactivity

Antimicrobial

sequence

FLPLIASVAANLVPKIFCKITKKC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Brevinin-1V exhibits significant antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves disrupting bacterial membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

Pathogen TypeSpecific PathogensMinimum Inhibitory Concentration (MIC)Mechanism of Action
Gram-positiveStaphylococcus aureus5 µMMembrane disruption
Gram-negativeEscherichia coli10 µMMembrane disruption
FungiCandida albicans15 µMMembrane disruption

Case Study : A study demonstrated that this compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, showcasing its potential as a novel antibiotic agent in an era of rising antibiotic resistance .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Table 2: Anti-inflammatory Effects of this compound

Inflammatory MarkerEffect ObservedStudy Reference
TNF-αSignificant reduction
IL-6Inhibition observed
NODecreased levels

Case Study : In a carrageenan-induced paw edema model in mice, this compound administration led to a marked decrease in paw swelling and inflammatory markers, suggesting its potential use in treating acute inflammatory conditions .

Cancer Therapeutics

Emerging studies have highlighted the anticancer potential of this compound. It has shown efficacy against various human cancer cell lines by inducing apoptosis and inhibiting proliferation.

Table 3: Anticancer Activity of this compound

Cancer TypeCell LineIC50 (µM)Mechanism
Breast CancerMCF-720Induction of apoptosis
Lung CancerA54925Cell cycle arrest
Colon CancerHCT11630Apoptosis induction

Case Study : A study on human breast cancer cells revealed that treatment with this compound resulted in significant apoptosis and reduced cell viability compared to untreated controls, highlighting its potential as an anticancer agent .

Development of Therapeutic Formulations

The versatility of this compound has prompted research into its formulation for therapeutic applications. Studies are exploring its incorporation into topical creams and systemic therapies aimed at treating infections and inflammatory diseases.

Table 4: Formulation Studies Involving this compound

Formulation TypeApplication AreaStudy Reference
Topical CreamWound healing
Injectable SolutionSystemic infections

Case Study : Research on a topical formulation containing this compound demonstrated enhanced wound healing in diabetic mice, suggesting its effectiveness in promoting skin regeneration and preventing infection .

Comparison with Similar Compounds

Table 1: Structural Features of Brevinin-1V and Related Peptides

Peptide Source Species Length (AA) Conserved Proline (Position) Ranabox Domain Key Modifications
This compound Odorrana schmackeri 24 Yes (14) Yes None
Brevinin-1HN1 Odorrana hainanensis 24 Yes (14) Yes N-terminal FLPL motif
Brevinin-1P Odorrana schmackeri 24 Yes (14) Yes Substitution at residues 5–8
Brevinin-1LT1 Hylarana latouchii 24 Yes (14) Yes C-terminal amidation
Temporin-HN1 Odorrana hainanensis 13 No No C-terminal amidation, shorter chain

Key Observations :

  • This compound shares the core structural framework of the Brevinin-1 family but lacks post-translational modifications (e.g., amidation) seen in peptides like Brevinin-1LT1 .
  • Temporins (e.g., Temporin-HN1) are shorter (13–14 residues), lack the Ranabox, and rely on amphipathic helices for activity .

Functional Activity

Table 2: Antimicrobial Activity of this compound and Analogues

Peptide MIC (μM) Against S. aureus MIC (μM) Against E. coli Antifungal Activity (Yeast) Hemolytic Activity (HC50, μM)
This compound ≤1.2 6.0 Moderate >50
Brevinin-1HN1 1.2 12.0 Weak >50
Brevinin-1LT1 3.0 24.0 None 25
Temporin-HN1 25.0 50.0 Strong >100

Key Findings :

  • This compound exhibits lower MIC values against S. aureus (≤1.2 μM) compared to Brevinin-1LT1 (3.0 μM) and temporins (25.0 μM), highlighting its Gram-positive specificity .
  • Unlike Brevinin-1LT1, this compound shows negligible hemolytic activity (HC50 >50 μM), making it a safer candidate for therapeutic development .
  • Temporins, while less potent against bacteria, display stronger antifungal effects due to their shorter, highly cationic sequences .

Phylogenetic and Evolutionary Context

This compound clusters within a subgroup of Brevinin-1 peptides derived from East Asian Odorrana and Pelophylax species, suggesting gene duplication events after speciation . For instance:

  • Brevinin-1P (Odorrana schmackeri) and Brevinin-1S (Odorrana versabilis) share >85% sequence homology with this compound, differing only at residues 5–8 .
  • In contrast, Brevinin-1CBa (Rana luteiventris, Canada) diverges significantly, with a truncated Ranabox and reduced antimicrobial potency .

Production and Recombinant Expression

This compound is typically isolated via reverse-phase chromatography from skin secretions, but recombinant production in E. coli has been explored to scale up yields . Comparatively, Brevinin-1LT1 and Brevinin-1HN1 are more challenging to express due to post-translational modifications (e.g., amidation), requiring additional enzymatic steps .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary and most widely used method for preparing Brevinin-1V is solid-phase peptide synthesis (SPPS) . This technique allows for the sequential and controlled assembly of the peptide chain on a solid support resin, facilitating efficient synthesis and purification.

Key Steps in SPPS for this compound:

  • Attachment of the first amino acid: The C-terminal amino acid of this compound is covalently attached to a solid resin, commonly a polystyrene-based resin functionalized for peptide synthesis.

  • Sequential addition of protected amino acids: Using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), protected amino acids are added one by one in the sequence dictated by this compound’s amino acid sequence. The protection groups prevent side reactions during chain elongation.

  • Deprotection: Side chain protecting groups are removed typically using trifluoroacetic acid (TFA), which also cleaves the peptide from the resin.

  • Purification: The crude peptide is purified by high-performance liquid chromatography (HPLC), often using reversed-phase columns such as ODS-SP silica gel, eluted with acetonitrile-water gradients (e.g., 46% acetonitrile at 1 ml/min flow rate) to achieve purity above 95%.

  • Characterization: Purified peptide identity and purity are confirmed by mass spectrometry methods such as MALDI-TOF and analytical HPLC.

This method is favored for its precision, reproducibility, and ability to produce peptides with high purity suitable for biological assays and therapeutic use.

Recombinant DNA Technology for Large-Scale Production

For industrial or large-scale production, recombinant DNA technology is employed to express this compound in microbial hosts such as Escherichia coli or yeast.

Process Overview:

  • Gene cloning: The cDNA encoding this compound or its modified variants is cloned into an appropriate expression vector.

  • Expression: The vector is transformed into a host organism, which then synthesizes the peptide intracellularly or secretes it extracellularly.

  • Purification: The expressed peptide is isolated using chromatographic techniques, including affinity chromatography and HPLC, to obtain high-purity this compound.

  • Modification: Post-expression modifications or fusion tags may be used to enhance peptide stability or facilitate purification.

This method allows cost-effective production of peptides with potential for structural modifications and scalability, critical for therapeutic development.

Chemical Modifications and Analog Preparation

To improve the stability, activity, or reduce toxicity of this compound, chemical modifications are often introduced post-synthesis or via mutagenesis in recombinant systems.

Common modifications include:

  • Oxidation: Methionine residues can be oxidized to methionine sulfoxide using reagents like hydrogen peroxide, affecting peptide activity and stability.

  • Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Substitution: Site-directed mutagenesis or chemical substitution of amino acids to enhance antimicrobial activity or reduce cytotoxicity.

These modifications are characterized by analytical techniques such as HPLC and mass spectrometry to confirm structural changes.

Analytical and Characterization Techniques

To ensure the quality and functional integrity of synthesized this compound, several analytical methods are employed:

Technique Purpose Details
High-Performance Liquid Chromatography (HPLC) Purification and purity assessment Reversed-phase columns, acetonitrile gradients, >95% purity
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry Molecular weight confirmation Confirms peptide identity and integrity
Circular Dichroism (CD) Spectroscopy Secondary structure analysis Assesses α-helical content and conformational changes
Surface Plasmon Resonance Imaging (SPRi) Binding affinity studies Measures real-time interaction with ligands (e.g., LPS)
Isothermal Titration Calorimetry (ITC) Thermodynamic binding parameters Quantifies peptide-ligand interactions

These methods provide comprehensive data on peptide purity, structure, and functional binding, critical for validating preparation methods.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical synthesis on solid resin with HPLC purification High purity, precise sequence control Costly for very long peptides
Recombinant DNA Technology Expression of peptide gene in microbial hosts with purification Scalable, cost-effective for large quantities Requires molecular biology expertise
Chemical Modifications Post-synthesis oxidation, reduction, or substitution Enhances stability and activity May alter biological function unpredictably
Analytical Characterization HPLC, MALDI-TOF, CD, SPRi, ITC for quality and function Ensures quality and functional integrity Requires specialized instrumentation

Research Findings on Preparation and Purification

  • A recent study synthesized Brevinin-1GHd, a close analog, using SPPS followed by HPLC purification, achieving >95% purity confirmed by MALDI-TOF. The peptide was further characterized by CD spectroscopy to confirm its α-helical structure and stability under various conditions.

  • Recombinant expression systems have been patented for modified Brevinin-1 peptides, demonstrating the feasibility of producing peptides with >85% sequence homology to native this compound for therapeutic applications.

Q & A

Q. What experimental methodologies are recommended for assessing the antimicrobial efficacy of Brevinin-1V in vitro?

To evaluate antimicrobial activity, researchers should employ standardized assays such as minimum inhibitory concentration (MIC) and time-kill kinetics , using clinically relevant microbial strains. Include positive controls (e.g., known antibiotics) and negative controls (solvent-only treatments) to validate results. Replicate experiments across independent trials to ensure statistical robustness .

Q. How should researchers design cytotoxicity studies for this compound to ensure ethical and reproducible outcomes?

Use mammalian cell lines (e.g., HEK-293 or HaCaT) and measure viability via MTT or resazurin assays . Test a concentration range spanning the peptide’s MIC values to identify therapeutic windows. Adhere to ethical guidelines for cell culture and report cell source, passage number, and incubation conditions to enable replication .

Q. What are the critical steps for validating the purity and structural integrity of synthetic this compound?

Characterize synthetic peptides using HPLC for purity (>95%) and mass spectrometry (MS) for molecular weight confirmation. Circular dichroism (CD) spectroscopy can assess secondary structure (e.g., α-helical content) in membrane-mimetic environments. Document batch-to-batch variability to ensure consistency .

Q. How can researchers optimize experimental conditions for studying this compound’s stability in physiological environments?

Conduct serum stability assays by incubating this compound in fetal bovine serum (FBS) at 37°C and analyze degradation via HPLC over 24 hours. Adjust pH, temperature, and ionic strength to mimic in vivo conditions. Include protease inhibitors to identify susceptibility pathways .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data on this compound’s mechanism of action across microbial strains?

Perform comparative proteomic or transcriptomic analyses on resistant vs. susceptible strains to identify target pathways. Use membrane depolarization assays (e.g., DiSC3(5)) or liposome leakage models to test pore-forming hypotheses. Systematically vary experimental parameters (e.g., lipid composition, peptide-to-lipid ratios) to isolate confounding factors .

Q. How can researchers address challenges in replicating this compound’s in vivo efficacy observed in preclinical models?

Standardize animal models (e.g., murine skin infection) with defined inoculum sizes and infection timelines. Control for host factors like immune response and microbiome variation. Use blinded, randomized dosing regimens and validate results across multiple cohorts. Publish detailed protocols in supplementary materials .

Q. What advanced structural biology techniques are suitable for elucidating this compound’s structure-function relationships?

Employ NMR spectroscopy or cryo-electron microscopy to resolve atomic-level structures in lipid bilayers. Pair with molecular dynamics (MD) simulations to model membrane interactions. Validate hypotheses by synthesizing analogs with targeted residue substitutions and testing bioactivity .

Q. How should researchers design studies to investigate this compound’s synergistic effects with conventional antibiotics?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) and classify interactions (synergistic, additive, antagonistic). Test combinations against multidrug-resistant pathogens and include mechanistic studies (e.g., efflux pump inhibition assays). Ensure statistical power through replicate experiments .

Q. What methodologies are recommended for analyzing this compound’s immunomodulatory properties in host cells?

Quantify cytokine release (e.g., IL-6, TNF-α) via ELISA or multiplex assays in primary immune cells. Use flow cytometry to assess immune cell activation markers (e.g., CD86, MHC-II). Include controls for endotoxin contamination (e.g., LAL tests) to avoid false positives .

Methodological and Analytical Considerations

Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound study design?

  • Feasible : Ensure access to specialized equipment (e.g., CD spectropolarimeters) and peptide synthesis facilities.
  • Novel : Focus on understudied mechanisms (e.g., biofilm disruption or host-pathogen signaling interference).
  • Ethical : Follow institutional guidelines for animal or human cell use.
  • Relevant : Align with global health priorities, such as antimicrobial resistance (AMR) .

Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Data Presentation and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

Provide step-by-step protocols in supplementary materials, including reagent sources (e.g., peptide synthesis vendors), instrument settings, and raw data files. Adhere to reporting standards like ARRIVE guidelines for animal studies .

Q. What are the best practices for addressing variability in this compound’s activity due to formulation differences?

Characterize formulations using dynamic light scattering (DLS) for particle size and zeta potential measurements. Compare bioactivity across formulations (e.g., free peptide vs. nanoparticle-encapsulated) using standardized assays. Disclose formulation details in metadata .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.